Diniconazole-M

Description

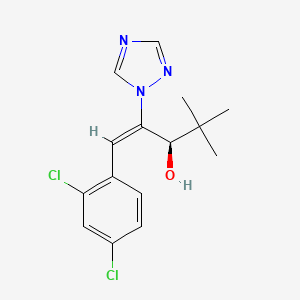

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3/b13-6+/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOUIAKEJMZPQG-BLXFFLACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034548 | |

| Record name | Diniconazole-M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83657-18-5 | |

| Record name | Diniconazole M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diniconazole-M [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diniconazole-M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINICONAZOLE-M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8QD971Z1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Diniconazole-M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole-M is the biologically active R-enantiomer of the triazole fungicide diniconazole (B1670688).[1] As a potent inhibitor of sterol biosynthesis, it is widely used in agriculture to control a broad spectrum of fungal diseases.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological profile, environmental fate, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a white to off-white solid crystalline substance.[2] It is characterized by low aqueous solubility and low volatility.[2] The following tables summarize the key chemical identifiers and physicochemical properties of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | [1] |

| CAS Number | 83657-18-5 | [1] |

| Molecular Formula | C₁₅H₁₇Cl₂N₃O | [1] |

| Molecular Weight | 326.2 g/mol | [1] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--O | [1] |

| InChI Key | FBOUIAKEJMZPQG-BLXFFLACSA-N | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 134-156 °C | |

| Boiling Point | 501.1 °C (Predicted) | |

| Water Solubility | Low aqueous solubility (Diniconazole: 4 mg/L at 25 °C) | [2] |

| Vapor Pressure | 2.96 mPa at 20 °C (for Diniconazole) | [2] |

| Octanol-Water Partition Coefficient (log P) | 4.2 | [3] |

| Acid Dissociation Constant (pKa) | No experimental data available (Diniconazole: 12.89 predicted) |

Toxicological Profile

The toxicological profile of this compound indicates potential hazards to human health. It is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] Furthermore, it may cause damage to organs through prolonged or repeated exposure.[1]

Acute Toxicity: The acute oral LD50 for the racemic mixture, diniconazole, in rats is reported to be 639 mg/kg for males and 474 mg/kg for females. The dermal LD50 in rats is greater than 5000 mg/kg.

Chronic Toxicity: Studies on the racemic mixture, diniconazole, have shown that prolonged exposure can lead to hepatotoxicity in rats.[4][5] Observed effects include increased liver weight, elevated liver enzymes (ALT, AST, ALP), and histopathological changes such as centrilobular necrosis and hepatocyte ballooning.[4][5] Diniconazole has also been shown to induce hepatic UDP-glucuronyltransferase (UDP-GT) activity, leading to increased excretion of thyroid hormones and subsequent hormonal disregulation.[6]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: While there is no indication of carcinogenicity for diniconazole from the International Agency for Research on Cancer (IARC), it is classified as a substance suspected of damaging fertility or the unborn child (GHS hazard statement H361).[1][3] It is also noted as a potential endocrine disruptor with effects on reproduction and development.[2] Further detailed studies specifically on the carcinogenicity and mutagenicity of this compound are required for a complete risk assessment.

Environmental Fate

This compound is considered to be persistent in both soil and water environments.[2] Its low water solubility and moderate to high soil sorption potential contribute to its longevity in these matrices.

Table 3: Environmental Fate Parameters of Diniconazole

| Parameter | Value | Reference |

| Soil Half-life (t½) | 6.2 days (in radish leaf and root) | |

| Soil Sorption Coefficient (Koc) | Estimated to be high based on log P | |

| Aquatic Photolysis | Data not available |

The persistence of this compound in the environment raises concerns about its potential for long-term ecological effects and the contamination of water resources.

Mode of Action

This compound, like other triazole fungicides, acts as a potent inhibitor of ergosterol (B1671047) biosynthesis in fungi.[1] Specifically, it targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the conversion of lanosterol to ergosterol.[7][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth.

Experimental Protocols

Analysis of this compound in Soil by HPLC-UV

This protocol outlines a method for the quantification of this compound in soil samples using High-Performance Liquid Chromatography with UV detection.[9][10]

1. Sample Preparation (QuEChERS Method) [11][12][13] a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Shake vigorously for 1 minute. d. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). e. Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes. f. Transfer the supernatant (acetonitrile layer) to a clean tube. g. Perform dispersive solid-phase extraction (dSPE) cleanup by adding a mixture of PSA (primary secondary amine) and C18 sorbents. h. Vortex for 30 seconds and centrifuge. i. The resulting supernatant is ready for HPLC analysis.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of methanol (B129727) and 0.05% phosphoric acid in water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection: 258 nm.

-

Column Temperature: 30 °C.

3. Quantification Quantification is achieved by comparing the peak area of this compound in the sample extract to a calibration curve prepared from certified reference standards.

Analysis of this compound in Water by GC-MS/MS

This protocol describes a method for the determination of this compound in water samples using Gas Chromatography-Tandem Mass Spectrometry.

1. Sample Preparation a. To a 1 L water sample, add a suitable internal standard. b. Perform liquid-liquid extraction (LLE) with dichloromethane (B109758) (e.g., 3 x 60 mL). c. Combine the organic layers and dry over anhydrous sodium sulfate. d. Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

2. GC-MS/MS Conditions

-

GC Column: A mid-polarity column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Injector: Splitless mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound should be optimized.

3. Quantification Quantification is performed using an internal standard calibration method to correct for matrix effects and variations in extraction efficiency.

Conclusion

This technical guide provides a detailed summary of the current knowledge on the chemical and physical properties of this compound. While significant data is available, particularly regarding its mode of action and analytical determination, further research is warranted to fill existing gaps in its toxicological and environmental fate profiles. This information is crucial for a comprehensive understanding of its potential risks and for the development of effective risk management strategies.

References

- 1. This compound | C15H17Cl2N3O | CID 6440728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diniconazole (Ref: XE-779) [sitem.herts.ac.uk]

- 3. Diniconazole | C15H17Cl2N3O | CID 6436605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Hormonal disregulation mechanism in the rat thyroid tumor induced by diniconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA | PLOS One [journals.plos.org]

- 10. Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 13. gcms.cz [gcms.cz]

Stereochemistry and Enantiomers of Diniconazole-M: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diniconazole (B1670688) is a broad-spectrum triazole fungicide widely used in agriculture. It possesses a chiral center, leading to the existence of two enantiomers: (R)-(-)-diniconazole and (S)-(+)-diniconazole. The fungicidal activity is primarily attributed to the (R)-enantiomer, commercially known as Diniconazole-M.[1][2] This technical guide provides a comprehensive overview of the stereochemistry of this compound, its enantioselective biological activity, and the analytical methods for the separation and characterization of its enantiomers. Detailed experimental protocols, quantitative data, and visualizations are presented to support research and development in the fields of agrochemicals and drug development.

Introduction to this compound

Diniconazole is a systemic fungicide that effectively controls a range of fungal diseases, including mildews and smuts, by inhibiting ergosterol (B1671047) biosynthesis.[3][4] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal cell death. Diniconazole has one chiral center at the carbon atom bearing the hydroxyl group, resulting in a pair of enantiomers.

This compound is the isolated (R)-(-)-enantiomer of diniconazole.[1] Research has demonstrated that the (R)-enantiomer exhibits significantly higher fungicidal activity, while the (S)-enantiomer shows weaker fungicidal action but some plant growth regulating effects.[2][5] This enantioselective bioactivity underscores the importance of using the pure, active enantiomer to maximize efficacy and minimize potential off-target effects and environmental impact.

Physicochemical and Stereochemical Properties

The distinct three-dimensional arrangement of atoms in the enantiomers of diniconazole results in different interactions with chiral environments, such as biological receptors.

| Property | This compound ((R)-(-)-enantiomer) | (S)-(+)-diniconazole | Racemic Diniconazole |

| IUPAC Name | (1E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol | (1E,3S)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol | (E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol |

| Molecular Formula | C₁₅H₁₇Cl₂N₃O | C₁₅H₁₇Cl₂N₃O | C₁₅H₁₇Cl₂N₃O |

| Molecular Weight | 326.2 g/mol [1] | 326.2 g/mol | 326.2 g/mol [3] |

| CAS Number | 83657-18-5[1] | 83657-17-4 | 83657-24-3[3] |

| Chirality | R-configuration | S-configuration | Racemic mixture |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | Optically inactive |

Enantioselective Biological Activity

The primary mechanism of action for diniconazole is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51).[1][5] This enzyme is crucial for the biosynthesis of ergosterol in fungi. The (R)-(-)-enantiomer (this compound) is a potent inhibitor of fungal CYP51, leading to the accumulation of toxic sterol precursors and disruption of the fungal cell membrane.[5] The (S)-(+)-enantiomer is a significantly weaker inhibitor of the fungal enzyme.[5]

| Fungal Species | Racemic Diniconazole EC50 (mg/L) |

| Botrytis cinerea | 0.012[6] |

| Sordaria fimicola | <0.001[6] |

| Fusarium graminearum | 0.008[6] |

| Sclerotium cepivorum | 0.02[6] |

| Bipolaris sorokiniana | 0.06[6] |

Studies on the environmental fate and pharmacokinetics of diniconazole enantiomers have shown stereoselective behavior. For example, in some fruits, the S-enantiomer degrades preferentially.[4][7] In rabbits, the plasma concentration of the S-enantiomer decreased faster than that of the R-enantiomer.[2]

Experimental Protocols

Enantioselective Synthesis of (R)-(-)-Diniconazole (this compound)

A detailed, publicly available protocol for the specific enantioselective synthesis of (R)-(-)-diniconazole is proprietary. However, a general approach for the asymmetric synthesis of related triazole fungicides, such as voriconazole, involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry of the key alcohol intermediate. A plausible synthetic workflow is outlined below.

General Protocol for Asymmetric Reduction (Illustrative):

-

Preparation of the Prochiral Ketone: The synthesis would begin with the appropriate substituted acetophenone, which is converted to the corresponding prochiral α-haloketone.

-

Asymmetric Reduction: The prochiral ketone is then subjected to an asymmetric reduction. This is the key stereochemistry-determining step. Common methods include:

-

Chiral Borane (B79455) Reagents: Using reagents like (R)-2-methyl-CBS-oxazaborolidine (Corey-Bakshi-Shibata catalyst) with a borane source (e.g., BH₃·THF).

-

Catalytic Asymmetric Hydrogenation: Employing a chiral transition metal catalyst (e.g., a Ru- or Rh-complex with a chiral ligand) under a hydrogen atmosphere.

-

-

Purification: The resulting chiral alcohol is purified using standard techniques such as column chromatography.

-

Subsequent Steps: The chiral alcohol is then converted to this compound through a series of reactions to introduce the triazole moiety and the double bond.

Chiral Separation of Diniconazole Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating the enantiomers of diniconazole.

Detailed Protocol:

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV detector.

-

-

Chiral Stationary Phase:

-

Mobile Phase:

-

A typical mobile phase for normal-phase separation would be a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol. For reversed-phase conditions, a mixture of acetonitrile (B52724) and water or methanol (B129727) and water can be used. The exact ratio should be optimized to achieve baseline separation.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Usually maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.

-

Detection Wavelength: Diniconazole can be detected by UV absorbance at approximately 220 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of racemic diniconazole in the mobile phase or a compatible solvent.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Filter all solutions through a 0.45 µm filter before injection.

-

-

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the sample or standard onto the column.

-

Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (which may be determined by injecting a standard of the pure enantiomer if available).

-

Quantify the amount of each enantiomer by comparing the peak areas to the calibration curve.

-

Signaling Pathway and Mechanism of Action

This compound exerts its fungicidal effect by inhibiting sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.

Conclusion

This compound, the (R)-(-)-enantiomer of diniconazole, is a potent fungicide with a well-defined stereochemistry and a specific mode of action. Its enhanced fungicidal activity compared to the (S)-(+)-enantiomer highlights the importance of stereoselectivity in the development of effective and environmentally conscious agrochemicals. The analytical methods outlined in this guide provide a framework for the separation and quantification of diniconazole enantiomers, which is crucial for quality control, residue analysis, and further research. A deeper understanding of the enantioselective properties of diniconazole and other chiral pesticides will continue to drive the development of more efficient and safer crop protection solutions.

References

- 1. Some evidence supporting the use of optically pure R-(-)-diniconazole: Toxicokinetics and configuration conversion on chiral diniconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective pharmacokinetics of diniconazole enantiomers in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diniconazole Chiral Separation | Phenomenex [phenomenex.com]

- 4. Enantioselective Dissipation, Residue, and Risk Assessment of Diniconazole Enantiomers in Four Kinds of Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereo-selective interaction of enantiomers of diniconazole, a fungicide, with purified P-450/14DM from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous Enantioseparation of Three Chiral Antifungal Pesticides by Hydroxypropyl-γ-CD-Modified Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Synthesis and Biosynthesis of Diniconazole-M

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diniconazole-M, the (R)-enantiomer of diniconazole (B1670688), is a potent triazole fungicide valued for its high efficacy against a broad spectrum of plant pathogens. Its biological activity stems from the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols for the synthesis of its racemic precursor and methods for chiral resolution. Currently, there is no known natural biosynthetic pathway for this compound; it is a synthetic molecule. This document consolidates available data on reaction yields and conditions to serve as a valuable resource for researchers in agrochemical and pharmaceutical development.

Introduction

Diniconazole is a chiral fungicide possessing both geometrical (E/Z) and stereoisomerism (R/S), resulting in four stereoisomers.[1] The fungicidal activity is primarily associated with the (E,R)-enantiomer, known as this compound.[2][3] This enantiomer exhibits significantly higher activity compared to the (S)-enantiomer, making its stereoselective synthesis or efficient resolution a key focus in its production to maximize efficacy and reduce environmental load.[2] this compound is used to control a variety of fungal diseases, including mildews and smuts, through systemic, curative, and protective action.[1][4]

Chemical Synthesis of this compound

The industrial production of this compound typically involves a multi-step chemical synthesis to first produce racemic diniconazole, followed by chiral resolution to isolate the desired (R)-enantiomer. Asymmetric synthesis routes, while elegant, are often more complex and costly for large-scale production.

Synthesis of Racemic (E)-Diniconazole

The synthesis of racemic (E)-diniconazole is a three-step process starting from 2,4-dichlorobenzaldehyde (B42875).

Step 1: Grignard Reaction to Form 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-ol

The initial step involves the formation of a carbon-carbon bond via a Grignard reaction between 2,4-dichlorobenzaldehyde and tert-butylmagnesium chloride.

-

Reaction: 2,4-Dichlorobenzaldehyde + tert-Butylmagnesium Chloride → 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-ol

-

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere.

-

A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (tert-butylmagnesium chloride). The reaction is typically initiated with a small crystal of iodine if necessary.

-

Once the Grignard reagent formation is complete, a solution of 2,4-dichlorobenzaldehyde in anhydrous diethyl ether is added dropwise at a controlled temperature, usually 0 °C to 5 °C, to prevent side reactions.

-

The reaction mixture is then stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.

-

Step 2: Oxidation to 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one

The secondary alcohol is then oxidized to the corresponding ketone.

-

Reaction: 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-ol → 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one

-

Experimental Protocol:

-

The crude alcohol from the previous step is dissolved in a suitable solvent, such as dichloromethane (B109758) or acetone.

-

A solution of an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Jones reagent (chromic acid), is added portion-wise at a controlled temperature (typically 0 °C to room temperature).[5]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up according to the chosen oxidizing agent. For PCC, this typically involves filtration through a pad of silica (B1680970) gel to remove the chromium salts, followed by solvent evaporation.

-

The crude ketone is then purified, for example, by column chromatography.

-

Step 3: Reaction with 1,2,4-Triazole (B32235) and Reduction to Racemic (E)-Diniconazole

The final steps involve the introduction of the triazole moiety and the stereoselective formation of the E-isomer of the enol, followed by reduction to the alcohol.

-

Reaction:

-

1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one + 1,2,4-triazole → (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one

-

(E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one + Reducing Agent → Racemic (E)-Diniconazole

-

-

Experimental Protocol:

-

The ketone is reacted with 1,2,4-triazole in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF) under controlled temperature. This reaction favors the formation of the E-isomer.

-

The resulting intermediate, an α,β-unsaturated ketone, is then reduced to the corresponding allylic alcohol. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol. The reduction is typically carried out at a low temperature (e.g., 0 °C) to improve selectivity.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The crude racemic diniconazole is purified by recrystallization or column chromatography.

-

Quantitative Data for Racemic Synthesis

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Yield | Purity |

| 1 | 2,4-Dichlorobenzaldehyde, tert-Butyl Chloride, Mg | Iodine (initiator) | Diethyl Ether | 0 °C to RT | >80% | >95% |

| 2 | 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-ol | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp. | ~85% | >97% |

| 3 | 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one, 1,2,4-Triazole, NaBH₄ | Sodium Hydride | DMF, Methanol | 0 °C to RT | >75% | >98% |

Note: The presented yields and purities are approximate values based on typical laboratory-scale syntheses and may vary depending on specific reaction conditions and scale.

Chiral Resolution of Racemic Diniconazole

The separation of the (R) and (S) enantiomers of diniconazole is crucial to obtaining the active this compound. Preparative chiral chromatography is a common and effective method for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC)

-

Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective for separating triazole fungicides.

-

Experimental Protocol:

-

A solution of racemic diniconazole is prepared in a suitable mobile phase.

-

The solution is injected onto a preparative HPLC column packed with a chiral stationary phase (e.g., Lux i-Amylose-3).

-

An isocratic mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is used to elute the enantiomers.

-

The elution is monitored by a UV detector. The two enantiomers will have different retention times.

-

Fractions corresponding to each enantiomer are collected separately.

-

The solvent is evaporated from the collected fractions to yield the isolated enantiomers. The enantiomeric excess (ee) of each fraction is determined using analytical chiral HPLC.

-

Quantitative Data for Chiral Resolution

| Method | Chiral Stationary Phase | Mobile Phase | Loading Capacity | Yield of this compound | Enantiomeric Excess (ee) |

| Prep. HPLC | Lux i-Amylose-3 | Hexane/Isopropanol | Dependent on column size | >90% (of R-enantiomer) | >99% |

Note: Specific parameters such as flow rate, column dimensions, and mobile phase composition need to be optimized for a given preparative HPLC system.

Biosynthesis of this compound

There is no scientific evidence to suggest a natural biosynthetic pathway for this compound. It is considered a purely synthetic molecule. The term "biosynthesis" associated with diniconazole refers to its mode of action, which is the inhibition of ergosterol biosynthesis in fungi.[6][7]

Mechanism of Action (Ergosterol Biosynthesis Inhibition)

This compound targets and inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[7] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes. By inhibiting this step, this compound disrupts membrane integrity, leading to fungal cell death.

Visualizations

Chemical Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Mechanism of Action Pathway

Caption: Inhibition of ergosterol biosynthesis by this compound.

Conclusion

This compound is a highly effective, stereospecific fungicide produced through chemical synthesis. The most common route involves the synthesis of racemic diniconazole followed by chiral resolution, typically using preparative HPLC. While detailed protocols for asymmetric synthesis are not widely published for industrial-scale production, the methods outlined in this guide provide a solid foundation for laboratory-scale synthesis and purification. The absence of a known biosynthetic pathway underscores its nature as a synthetic agrochemical. Further research into more efficient and cost-effective stereoselective synthetic routes or alternative resolution techniques could further enhance the production and application of this important fungicide.

References

- 1. Application and enantiomeric residue determination of diniconazole in tea and grape and apple by supercritical fluid chromatography coupled with quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. WO2019171160A1 - A process for preparation of fungicidally active triazole compounds - Google Patents [patents.google.com]

- 7. US20140171658A1 - Methods for triazole synthesis - Google Patents [patents.google.com]

Diniconazole-M as a Sterol 14α-Demethylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diniconazole-M is a potent triazole fungicide that functions through the targeted inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1] As the biologically active (R)-enantiomer of diniconazole (B1670688), it offers high stereo-selective activity against a broad spectrum of fungal pathogens.[1] This guide provides an in-depth analysis of its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. It is intended to serve as a technical resource for researchers in mycology, agrochemical development, and drug discovery.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (1E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol |

| CAS Number | 83657-18-5 |

| Molecular Formula | C₁₅H₁₇Cl₂N₃O |

| Molecular Weight | 326.2 g/mol [1] |

| Structure | The active R-enantiomer of diniconazole.[1] |

Core Mechanism of Action: Inhibition of CYP51

The primary mode of action for this compound is the disruption of fungal cell membrane integrity by inhibiting ergosterol synthesis.[2] Ergosterol is the principal sterol in fungal cell membranes, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. Its depletion is catastrophic for the fungal cell.

The biosynthesis of ergosterol from its precursor, lanosterol, involves a multi-step enzymatic pathway. A crucial enzyme in this pathway is the cytochrome P450 enzyme, sterol 14α-demethylase, commonly known as CYP51. This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol.

This compound, like other azole fungicides, contains a triazole ring. The nitrogen atom (N4) of this ring binds with high affinity to the heme iron atom at the active site of the fungal CYP51 enzyme. This binding competitively blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process. The consequence of this inhibition is twofold:

-

Ergosterol Depletion: The production of ergosterol is significantly reduced, compromising the structural and functional integrity of the fungal membrane.

-

Toxic Sterol Accumulation: The blockage of CYP51 leads to the accumulation of 14α-methylated sterol precursors (e.g., lanosterol). These abnormal sterols become incorporated into the fungal membrane, further disrupting its structure and leading to increased permeability and, ultimately, cell death.[3]

Research has demonstrated a strong stereo-selectivity in this interaction. The R(-) isomer (this compound) is a significantly more potent inhibitor of yeast CYP51 than its S(+) counterpart, indicating a more favorable fit within the enzyme's active site.

Figure 1: Mechanism of this compound action on the ergosterol pathway.

Quantitative Data Presentation

The following table summarizes the fungicidal efficacy of diniconazole (racemic mixture) against various plant pathogens, presented as the effective concentration required to inhibit growth by 50% (EC₅₀).

| Fungal Species | EC₅₀ (mg/L) | Reference |

| Botrytis cinerea | 0.012 | [4] |

| Sclerotinia fimicola | <0.001 | [4] |

| Fusarium graminearum | 0.008 | [4] |

| Sclerotium cepivorum | 0.02 | [4] |

| Bipolaris sorokiniana | 0.06 | [4] |

Note: The data presented is for the racemic mixture of diniconazole. This compound, being the more active enantiomer, is expected to exhibit equal or greater potency.

Detailed Experimental Protocols

Protocol: In Vitro CYP51 Inhibition Assay

This protocol outlines a method to determine the IC₅₀ value of this compound against purified fungal CYP51.

1. Recombinant Enzyme Expression and Purification:

-

The gene encoding the target fungal CYP51 is cloned into an E. coli expression vector (e.g., pET series), often with a purification tag (e.g., His-tag).

-

The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Cultures are grown to mid-log phase and protein expression is induced with IPTG at a reduced temperature (e.g., 18-25°C) to improve protein folding.

-

Cells are harvested, lysed, and the CYP51 protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA).

2. CYP51 Reconstitution and Inhibition Assay:

-

The assay mixture is prepared in a buffer (e.g., 40 mM MOPS, pH 7.2) containing the purified CYP51 enzyme (e.g., 1 µM), a redox partner such as cytochrome P450 reductase (CPR), and a lipid environment (e.g., dilauryl phosphatidylcholine).

-

This compound is added to the reaction wells at various concentrations (serial dilution). A vehicle control (e.g., DMSO) is included.

-

The mixture is pre-incubated at 37°C.

-

The reaction is initiated by adding the substrate (e.g., 50 µM lanosterol) and a source of reducing equivalents (e.g., an NADPH-regenerating system).

-

The reaction proceeds for a defined time (e.g., 30-60 minutes) at 37°C and is then terminated (e.g., by adding a strong base or organic solvent).

3. Analysis and Data Interpretation:

-

The reaction products are extracted and analyzed by a suitable method, such as HPLC or GC-MS, to quantify the amount of demethylated product formed.

-

The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve using non-linear regression.

Figure 2: Experimental workflow for the in vitro CYP51 inhibition assay.

Protocol: Fungal Growth Inhibition Assay (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

1. Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a fungal growth medium (e.g., RPMI-1640). Leave wells for a positive control (no drug) and a negative control (no inoculum).

-

Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to a specified density (e.g., 0.5–2.5 x 10³ CFU/mL).

2. Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared fungal suspension.

-

Seal the plate and incubate under appropriate conditions (e.g., 35°C for 24-48 hours), depending on the fungal species.

3. Reading and Interpretation:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that causes complete or near-complete inhibition of visible growth compared to the drug-free control well.

-

Alternatively, for quantitative analysis, the optical density (e.g., at 620 nm) of each well can be measured using a microplate reader to calculate the percentage of growth inhibition.

Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Cellular Sterol Profile Analysis

This protocol details the analysis of cellular sterols to confirm the in-vivo mechanism of action.

1. Fungal Culture and Treatment:

-

Grow a liquid culture of the target fungus to a desired growth phase (e.g., mid-logarithmic).

-

Treat the culture with a sub-lethal concentration of this compound. An untreated culture serves as the control.

-

Incubate for a period sufficient to allow for effects on sterol synthesis (e.g., several hours to overnight).

2. Sterol Extraction:

-

Harvest the fungal cells by centrifugation.

-

Perform saponification of the cell pellet using a strong base (e.g., alcoholic KOH) to hydrolyze esterified sterols.

-

Extract the non-saponifiable lipids (containing free sterols) into an organic solvent such as n-heptane or hexane.

-

Evaporate the solvent to obtain the crude sterol extract.

3. Derivatization and Analysis:

-

Derivatize the sterols (e.g., silylation) to increase their volatility and stability for gas chromatography.

-

Analyze the derivatized sterol profile using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify and quantify individual sterols (ergosterol, lanosterol, etc.) by comparing their retention times and mass spectra to those of authentic standards and library data.

4. Interpretation:

-

Compare the sterol profile of the this compound-treated sample to the untreated control.

-

Confirm the mechanism of action by observing a significant decrease in the ergosterol peak and a corresponding accumulation of its 14α-methylated precursors, primarily lanosterol.

Figure 4: Workflow for cellular sterol profile analysis.

Signaling Pathways and Downstream Effects

While the primary target of this compound is a metabolic enzyme rather than a component of a classical signaling cascade, the resulting disruption of sterol homeostasis has profound downstream consequences that indirectly affect cellular signaling and viability. The integrity of the cell membrane is paramount for a multitude of cellular functions, including the proper localization and activity of signaling receptors, ion channels, and transporters. By altering the fundamental lipid composition of the membrane, this compound triggers a cascade of secondary effects that ultimately lead to the cessation of growth and cell death.

References

A Technical Guide to Triazole Fungicides: Mechanisms, Applications, and Resistance

Abstract: Triazole fungicides represent a critical class of chemical compounds extensively utilized in both agriculture and medicine for the management of fungal pathogens. Characterized by a five-membered heterocyclic ring containing three nitrogen atoms, these agents primarily function by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. This in-depth guide provides a comprehensive review of triazole fungicides, intended for researchers, scientists, and drug development professionals. It covers their core mechanism of action, classification, and synthetic pathways. Furthermore, it presents a detailed analysis of their applications, supported by quantitative efficacy data, and explores the escalating challenge of fungal resistance. The guide includes detailed experimental protocols for efficacy testing and visual diagrams of key biological and experimental pathways to facilitate a deeper understanding of this vital group of antifungal agents.

Introduction

Triazole fungicides are a major group of systemic fungicides introduced in the mid-1970s that are indispensable in modern agriculture and medicine.[1][2] They are synthetic compounds defined by a five-membered heterocyclic ring structure composed of two carbon and three nitrogen atoms (C₂H₃N₃).[3][4] This chemical scaffold is highly effective at inhibiting the growth of a broad spectrum of fungi.[4][5] In agriculture, triazoles are crucial for protecting crops from diseases like powdery mildews, rusts, and leaf spots.[1][2] In medicine, they are frontline treatments for severe fungal infections in humans, including those caused by Aspergillus and Candida species.[5][6][7] The primary mode of action for triazoles involves the disruption of ergosterol synthesis, a process vital for the integrity of fungal cell membranes.[4][8][9]

Classification of Triazole Fungicides

Triazole fungicides can be classified based on their chemical structure and primary field of application. Structurally, they are distinguished by the arrangement of nitrogen atoms in the heterocyclic ring, leading to 1,2,4-triazoles and 1,2,3-triazoles.[3][4] The 1,2,4-triazole (B32235) structure is the most common among commercialized fungicides.[5]

Table 1: Classification of Common Triazole Fungicides

| Classification | Sub-Group | Examples | Primary Use |

| Structural | 1,2,4-Triazoles | Propiconazole, Tebuconazole, Fluconazole (B54011), Itraconazole[4][10] | Agriculture & Medicine |

| 1,2,3-Triazoles | Metconazole, Prothioconazole[4] | Primarily Agriculture | |

| Application | Agricultural | Epoxiconazole, Myclobutanil, Propiconazole, Tebuconazole, Prothioconazole[1][3] | Crop Protection |

| Medical | Fluconazole, Isavuconazole, Itraconazole, Voriconazole, Posaconazole[3][5] | Human Mycoses |

Mechanism of Action

The antifungal activity of triazoles is highly specific. They act as demethylation inhibitors (DMIs) by targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the CYP51 or ERG11 gene).[1][11][12] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[8][13] Ergosterol is essential for maintaining membrane fluidity, structure, and function.[1][13]

By binding to the enzyme, triazoles block the conversion of lanosterol to ergosterol.[6][11] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors.[6] The resulting disruption of the cell membrane's integrity and function leads to abnormal fungal growth and, ultimately, cell death.[1] Because this pathway is specific to fungi and differs from the cholesterol biosynthesis pathway in mammals, triazoles exhibit selective toxicity.[13]

Caption: Ergosterol Biosynthesis Pathway and Triazole Inhibition.

Synthesis of Triazole Fungicides

The synthesis of 1,2,4-triazole fungicides, the most common type, generally involves the N-alkylation of a 1,2,4-triazole salt with a suitable halide.[11] A common pathway starts with a substituted acetyl pyridine (B92270) or similar ketone, which undergoes bromination to create a reactive intermediate. This intermediate is then reacted with the sodium salt of 1,2,4-triazole to yield the final product.[11] Further modifications can be made to this core structure to produce a variety of derivatives.[11][14]

Caption: Generalized Synthesis Workflow for 1,2,4-Triazole Fungicides.

Applications

Agricultural Use

Triazoles are the backbone of many disease management programs for a wide range of crops.[15] They are highly effective against fungal diseases such as powdery mildews, rusts, and various leaf-spotting fungi.[1] A significant application is the control of Fusarium head blight (FHB) in wheat, which not only reduces yield loss but also mitigates the contamination of grain with mycotoxins like deoxynivalenol (B1670258) (DON).[15][16]

Table 2: Efficacy of Agricultural Triazoles against Fusarium Head Blight (FHB) and Deoxynivalenol (DON) in Wheat (Multivariate Meta-Analysis) [17]

| Fungicide | Mean % FHB Index Control | Mean % DON Control |

| Metconazole | 51% | 45% |

| Prothioconazole | 48% | 43% |

| Prothioconazole + Tebuconazole | 50% | 42% |

| Tebuconazole | 31% | 23% |

| Propiconazole | 22% | 12% |

Table 3: Efficacy of Agricultural Triazoles against Soybean Rust (Meta-Analysis) [18][19]

| Fungicide (Applied Alone) | Performance Rank | Notes |

| Prothioconazole | High | Consistently among the best performing triazoles. |

| Tebuconazole | High | Showed strong efficacy in reducing disease severity. |

| Cyproconazole | Moderate-High | Particularly effective when used in combination with strobilurins. |

| Difenoconazole | Low-Moderate | Less effective compared to other triazoles in the analysis. |

| Fluquinconazole | Low | Among the least effective triazoles in the analysis. |

Medical Use

In clinical settings, triazoles are essential for treating and preventing invasive fungal infections, particularly in immunocompromised patients.[7][20] Voriconazole is a primary treatment for invasive aspergillosis, while fluconazole is widely used for Candida infections.[7] Posaconazole is used for prophylaxis in high-risk patients and as a salvage therapy.[7]

Table 4: Clinically Important Medical Triazoles and Their Spectrum of Activity

| Drug | Oral Bioavailability | Primary Spectrum of Activity | Key Clinical Uses |

| Fluconazole | High | Candida spp., Cryptococcus neoformans | Candidiasis (mucosal and systemic), Cryptococcal meningitis.[7] |

| Itraconazole | Variable (needs food) | Aspergillus, Blastomyces, Histoplasma, Candida spp. | Aspergillosis, endemic mycoses, onychomycosis.[7] |

| Voriconazole | High | Broad-spectrum: Aspergillus, Candida, Fusarium, Scedosporium | First-line for invasive aspergillosis.[7] |

| Posaconazole | Low (needs high-fat meal) | Very broad-spectrum, including Zygomycetes | Prophylaxis in neutropenic patients; salvage therapy for aspergillosis.[7] |

Mechanisms of Fungal Resistance

The extensive use of triazoles has led to the emergence of resistant fungal strains, a growing concern in both agriculture and medicine.[1][21] Several mechanisms contribute to triazole resistance:

-

Target Site Modification: Point mutations in the CYP51A gene can alter the structure of the 14α-demethylase enzyme, reducing its binding affinity for triazole drugs.[22]

-

Overexpression of the Target Gene: Increased expression of the CYP51A gene leads to higher concentrations of the target enzyme, requiring a higher dose of the fungicide to achieve an inhibitory effect.[22]

-

Efflux Pump Upregulation: Fungi can activate or upregulate membrane transporter proteins (efflux pumps) that actively expel triazoles from the cell, reducing the intracellular drug concentration.

-

Environmental Selection: There is strong evidence that the use of triazole fungicides in agriculture can select for resistant strains of opportunistic human pathogens like Aspergillus fumigatus in the environment.[22][23] These resistant strains can then infect humans, leading to cross-resistance where medical triazoles are also ineffective.[15][23]

Caption: Logical Pathways to the Development of Triazole Resistance.

Experimental Protocols

Protocol: In Vitro Fungicide Efficacy Screening (Multiwell Plate Assay)

This protocol describes a high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of a fungicide against a target pathogen.[24][25]

-

Preparation of Fungicide Solutions: Prepare a stock solution of the triazole fungicide in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions in liquid growth medium (e.g., Potato Dextrose Broth) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Grow the target fungus on solid agar. Prepare a spore suspension or mycelial fragment suspension in sterile water or saline. Adjust the concentration to a standardized value (e.g., 1 x 10⁴ spores/mL).

-

Inoculation: Add a defined volume of the fungal inoculum to each well of the microtiter plate, including positive (no fungicide) and negative (no fungus) controls.

-

Incubation: Seal the plate and incubate at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours).

-

Assessment: Determine fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: The MIC is defined as the lowest fungicide concentration that causes a significant inhibition of fungal growth (e.g., ≥90%) compared to the positive control.

Caption: Workflow for In Vitro Fungicide Efficacy Testing.

Protocol: Field Efficacy Trial

This protocol outlines the general steps for evaluating fungicide performance under real-world agricultural conditions.[26]

-

Site Selection and Experimental Design: Choose a site with a history of the target disease and uniform soil conditions. Use a Randomized Complete Block Design (RCBD) with at least three to four replicates to minimize spatial variability.[26]

-

Treatments: Include the test triazole fungicide at various application rates, an untreated control, and a commercial standard (reference product) for comparison.

-

Plot Management: Manage all plots using standard agronomic practices for the specific crop, ensuring that the only variable is the fungicide treatment.

-

Fungicide Application: Apply fungicides at the recommended crop growth stage for disease control. Use calibrated spray equipment to ensure accurate and uniform coverage. Record all application details, including date, weather conditions, and spray volume.[26]

-

Disease Assessment: At appropriate intervals after application, assess disease severity or incidence using standardized rating scales. This can involve visually estimating the percentage of leaf area affected or counting the number of lesions.

-

Yield Data Collection: At crop maturity, harvest the center rows of each plot and measure the grain yield and, if applicable, quality parameters (e.g., test weight).

-

Statistical Analysis: Analyze the disease and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine if there are statistically significant differences among the treatments.

Conclusion

Triazole fungicides are a cornerstone of fungal disease management in both crop production and human health. Their highly specific mechanism of action, inhibiting the vital ergosterol biosynthesis pathway, provides excellent efficacy against a broad spectrum of pathogens. However, the very specificity of this action also makes them vulnerable to the development of resistance. The documented link between agricultural fungicide use and the emergence of clinically resistant human pathogens highlights the need for a "One Health" approach to their stewardship. Future research must focus on developing novel triazoles with improved activity against resistant strains, understanding structure-activity relationships to minimize non-target effects, and implementing integrated resistance management strategies to preserve the longevity of this indispensable class of antifungals.

References

- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 2. researchgate.net [researchgate.net]

- 3. Triazole - Wikipedia [en.wikipedia.org]

- 4. Learn About Triazole Group? Characteristics, Classification, Usage [sataka.com.vn]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Triazole Antifungal Agents in Invasive Fungal Infections | springermedicine.com [springermedicine.com]

- 8. researchgate.net [researchgate.net]

- 9. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 11. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. keypublishing.org [keypublishing.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. farmprogress.com [farmprogress.com]

- 16. Quantitative Review of the Effects of Triazole and Benzimidazole Fungicides on Fusarium Head Blight and Wheat Yield in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 18. pure.psu.edu [pure.psu.edu]

- 19. researchgate.net [researchgate.net]

- 20. Trends in Agricultural Triazole Fungicide Use in the United States, 1992–2016 and Possible Implications for Antifungal-Resistant Fungi in Human Disease [stacks.cdc.gov]

- 21. Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Triazole fungicides and the selection of resistance to medical triazoles in the opportunistic mould Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ppqs.gov.in [ppqs.gov.in]

Diniconazole-M: A Technical Guide to its Mode of Action on Fungal Ergosterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diniconazole-M, the biologically active (R)-enantiomer of diniconazole (B1670688), is a potent triazole fungicide widely utilized in agriculture.[1] Its efficacy stems from the targeted disruption of the fungal ergosterol (B1671047) biosynthesis pathway, a critical process for maintaining the integrity and functionality of the fungal cell membrane. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its antifungal activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Fungal Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

Ergosterol is the predominant sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells.[2][3] It is essential for regulating membrane fluidity, permeability, and the activity of membrane-bound enzymes.[2][3][4] The biosynthesis of ergosterol is a complex, multi-step process involving over 20 enzymes, making it an excellent target for selective antifungal agents.[2][4] The pathway can be broadly divided into two main stages: the mevalonate (B85504) pathway and the post-squalene pathway.[2][5] Azole fungicides, including this compound, primarily target the latter stage.[2][6] The fungal-specific nature of ergosterol and its biosynthetic pathway allows for targeted disruption of fungal viability with minimal off-target effects in mammalian hosts.[2][6]

Caption: Overview of the Fungal Ergosterol Biosynthesis Pathway.

Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mode of action of this compound is the potent and specific inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11p.[5][7][8][9] This enzyme is a critical rate-limiting step in the post-squalene pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[2][10]

As a triazole fungicide, this compound's mechanism involves the nitrogen atom in its triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme.[8] This interaction competitively inhibits the natural substrate, lanosterol, from binding and being demethylated.[10] Research has shown that the R(-) isomer of diniconazole is a significantly more potent inhibitor of yeast CYP51 than the S(+) isomer, indicating a stereoselective interaction with the enzyme's active site.[11]

The inhibition of CYP51 by this compound has two major consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, leading to its depletion from the fungal cell membranes.[5][10][12]

-

Accumulation of Toxic Sterol Intermediates: The inhibition causes a buildup of 14α-methylated sterol precursors, such as lanosterol.[2][12] These abnormal sterols are incorporated into the fungal membranes, leading to significant disruption.

This disruption of membrane composition and integrity results in increased permeability, altered activity of membrane-associated enzymes, and ultimately, the cessation of fungal growth and cell death.[10][13][14]

Caption: Molecular mechanism of this compound's inhibition of CYP51.

Quantitative Efficacy Data

The potency of this compound varies across different fungal species. The half-maximal effective concentration (EC50) is a common metric used to quantify the antifungal activity.

| Fungal Species | EC50 (mg/L) | Reference |

| Botrytis cinerea | 0.012 | [7] |

| Sclerotinia fimicola | <0.001 | [7] |

| Fusarium graminearum | 0.008 | [7] |

| Sclerotium cepivorum | 0.02 | [7] |

| Bipolaris sorokiniana | 0.06 | [7] |

| Colletotrichum truncatum (wild-type) | 260.22 (μg/mL) | [5] |

| Colletotrichum truncatum (ΔCtSR mutant) | <1 (μg/mL) | [5] |

Note: The significantly higher EC50 value for the wild-type C. truncatum suggests inherent resistance, which is overcome by deleting the transcription factor CtSR involved in regulating ergosterol biosynthesis.[5]

Key Experimental Protocols

The elucidation of this compound's mode of action relies on several key experimental methodologies.

Ergosterol Quantification by Spectrophotometry

This protocol is used to determine the total ergosterol content in fungal cells, allowing for the assessment of the impact of inhibitors like this compound.

Principle: Fungal cells are treated with an alcoholic solution of potassium hydroxide (B78521) to saponify lipids. The non-saponifiable lipids, including ergosterol, are then extracted with an organic solvent (e.g., n-heptane). The amount of ergosterol is quantified by scanning the extract spectrophotometrically, as ergosterol and its precursor 24(28)-dehydroergosterol (B45619) have a characteristic four-peaked absorbance curve between 240 and 300 nm.[15]

Detailed Protocol:

-

Cell Culture and Treatment: Grow fungal cells in an appropriate liquid medium to mid-logarithmic phase. Treat the cultures with varying concentrations of this compound (and a solvent control) for a defined period (e.g., 16-18 hours).[4]

-

Harvesting: Harvest the cells by centrifugation, wash with sterile distilled water, and determine the wet or dry weight of the cell pellet.[4][15]

-

Saponification: Resuspend the cell pellet in a 25% alcoholic potassium hydroxide solution (e.g., 3 mL). Vortex vigorously for 1 minute.[4]

-

Incubation: Incubate the mixture in a water bath at 80-85°C for 1-2 hours to saponify the cellular lipids.[15]

-

Extraction: Allow the samples to cool to room temperature. Add a mixture of sterile distilled water and n-heptane (e.g., 1 mL water, 3 mL n-heptane). Vortex vigorously for 3 minutes to extract the non-saponifiable lipids into the heptane (B126788) layer.[15]

-

Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper heptane layer to a clean glass tube.

-

Spectrophotometric Analysis: Dilute an aliquot of the heptane extract in 100% ethanol. Scan the absorbance from 240 to 300 nm using a UV spectrophotometer.[15]

-

Calculation: Calculate the ergosterol content based on the absorbance values at specific wavelengths (e.g., 281.5 nm and 230 nm) using established equations that account for both ergosterol and 24(28)DHE.[15] The results are typically expressed as a percentage of the cell's wet or dry weight.

Caption: Experimental workflow for ergosterol quantification.

In Vitro CYP51 Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the target enzyme.

Principle: A preparation of the CYP51 enzyme (often from yeast microsomes or a recombinant source) is incubated with its substrate (lanosterol) and a cofactor system (NADPH-cytochrome P450 reductase). The reaction is initiated in the presence and absence of the inhibitor (this compound). The enzyme's activity is determined by measuring the depletion of the substrate or the formation of the product using methods like HPLC or GC-MS. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.[16]

General Protocol:

-

Enzyme Preparation: Prepare a microsomal fraction containing CYP51 from a fungal source or use purified recombinant CYP51.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, the NADPH-cytochrome P450 reductase system, and the substrate lanosterol (often solubilized with a detergent).

-

Inhibition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a no-inhibitor control.

-

Reaction Initiation and Termination: Initiate the reaction by adding NADPH. Incubate at an optimal temperature (e.g., 37°C) for a specific time. Terminate the reaction by adding a strong base or solvent.

-

Analysis: Extract the sterols and analyze the substrate and product levels using chromatographic methods (HPLC or GC-MS) to determine the extent of inhibition.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[16]

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Principle: A standardized inoculum of the fungus is exposed to serial dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the drug that prevents visible growth after a specified incubation period.[17][18]

General Protocol (referencing CLSI M27-A2 for yeasts):

-

Drug Dilution: Prepare serial twofold dilutions of this compound in the test medium (e.g., RPMI 1640) directly in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusting the concentration spectrophotometrically.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free growth control and a sterility control.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours.

-

Reading Results: Determine the MIC by visually inspecting the wells for turbidity or by using a spectrophotometric plate reader. The MIC is the lowest drug concentration showing a significant reduction in growth compared to the control.[17][18]

Conclusion

This compound is a highly effective fungicide that operates through a well-defined mode of action. By specifically targeting and inhibiting lanosterol 14α-demethylase (CYP51), it disrupts the vital ergosterol biosynthesis pathway in fungi. This inhibition leads to a cascade of detrimental effects, including the depletion of essential ergosterol and the accumulation of toxic sterol intermediates, which ultimately compromise the fungal cell membrane and lead to cell death. The detailed understanding of this mechanism, supported by quantitative efficacy data and robust experimental protocols, is crucial for the continued development of effective antifungal strategies and the management of potential resistance in agricultural and clinical settings.

References

- 1. This compound | C15H17Cl2N3O | CID 6440728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. davidmoore.org.uk [davidmoore.org.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Stereo-selective interaction of enantiomers of diniconazole, a fungicide, with purified P-450/14DM from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomeric Properties of Diniconazole-M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole (B1670688) is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal diseases. Its efficacy is rooted in its ability to inhibit ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. Diniconazole exists as four distinct stereoisomers due to the presence of a chiral center and a carbon-carbon double bond, leading to both enantiomeric (R/S) and geometric (E/Z) isomerism. Diniconazole-M is the specific (E)-(R)-isomer, which has been identified as the most biologically active enantiomer in terms of fungicidal properties. This technical guide provides a comprehensive overview of the isomeric properties of this compound, including its stereochemistry, differential biological activities, and analytical methodologies for isomer separation and quantification.

Isomeric Complexity of Diniconazole

Diniconazole possesses one chiral carbon and one double bond, giving rise to four possible stereoisomers:

-

(E)-(R)-Diniconazole (this compound)

-

(E)-(S)-Diniconazole

-

(Z)-(R)-Diniconazole

-

(Z)-(S)-Diniconazole

The "E" and "Z" designations refer to the geometric arrangement of substituents around the carbon-carbon double bond, while "R" and "S" describe the stereochemical configuration at the chiral center. This compound is specifically the (E)-(R)-isomer.[1]

Differential Biological Activity of Isomers

The spatial arrangement of atoms in each isomer significantly influences its interaction with biological targets, leading to distinct biological activities.

Fungicidal Activity

The primary mode of action for diniconazole is the inhibition of the enzyme sterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[1] The (E)-(R)-isomer, this compound, exhibits the highest fungicidal activity among the four stereoisomers. Research has shown that the R(-) isomer of diniconazole is a much more potent inhibitor of lanosterol (B1674476) 14α-demethylation catalyzed by yeast cytochrome P-450 (P-450/14DM) compared to the S(+) isomer.[2] This stereoselective inhibition is attributed to a more favorable fit of the R(-) isomer into the active site of the enzyme.[2]

While comprehensive quantitative data for all four isomers against a wide range of fungi is limited in publicly available literature, the superior efficacy of the (E,R)-isomer is a consistently reported finding.

Plant Growth Regulation

Physicochemical and Toxicological Properties

The physicochemical properties of the diniconazole isomers are very similar, making their separation challenging. However, their toxicological profiles can differ. The available toxicity data for diniconazole is often for the racemic mixture.

| Property | Value (for racemic Diniconazole) |

| Acute Oral LD50 (Rat) | Male: 639 mg/kg, Female: 474 mg/kg |

| Dermal LD50 (Rat) | > 5000 mg/kg |

| Inhalation LC50 (Rat) | > 2770 mg/L (4h) |

| Aquatic Toxicity | Rainbow Trout LC50 (96h): >1.58 mg/L, Carp LC50 (96h): 4.0 mg/L |

| Avian Toxicity | Quail Acute Oral LD50: 1490 mg/kg, Mallard Acute Oral LD50: >2000 mg/kg |

| Bee Toxicity | Acute contact LD50: >20 µ g/bee |

Note: This data is for the racemic mixture of diniconazole. Stereoselective toxicity data for individual isomers is limited.

Experimental Protocols

Chiral Separation of Diniconazole Isomers

The separation of diniconazole enantiomers is crucial for studying their individual properties. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases are the most common methods.

1. Supercritical Fluid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (SFC-Q-TOF/MS)

This method provides excellent separation and sensitive detection of diniconazole enantiomers.

-

Workflow:

SFC-Q-TOF/MS Workflow for Diniconazole Enantiomer Analysis -

Experimental Conditions:

-

Chiral Column: Chiral CCA

-

Mobile Phase: CO₂/Isopropanol (IPA) (96/4, v/v)

-

Flow Rate: 2.0 mL/min

-

Backpressure: 2000 psi

-

Column Temperature: 25 °C

-

Detection: Electrospray ionization positive mode (ESI+)

-

2. Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC)

This technique offers an alternative approach for the enantiomeric separation of diniconazole.

-

Principle:

Differential interaction of enantiomers with cyclodextrins in MEKC -

Separation is achieved based on the differential partitioning of the enantiomers between the aqueous buffer, the cyclodextrin (chiral selector), and the micelles.

Synthesis of Diniconazole Isomers

The commercial synthesis of diniconazole typically involves a multi-step process with stereoselective control to favor the formation of the more active E-isomer.[7] The general pathway is as follows:

The separation of the four individual stereoisomers for research purposes typically requires chiral chromatography of the synthesized mixture.

Mechanism of Action: Inhibition of Sterol 14α-Demethylase

This compound exerts its fungicidal effect by targeting and inhibiting the enzyme sterol 14α-demethylase (CYP51). This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi.

By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. The higher affinity of the (R)-enantiomer for the active site of CYP51 explains its superior fungicidal activity.[2]

Environmental Fate and Photodegradation

The environmental persistence and degradation of diniconazole isomers are important considerations for risk assessment. Sunlight can induce the photodegradation of this compound. The primary photodegradation pathway involves the isomerization of the (E)-isomer to the (Z)-isomer, which can then undergo further reactions, including cyclization.[3][4][8]

References

- 1. scispace.com [scispace.com]

- 2. Stereo-selective interaction of enantiomers of diniconazole, a fungicide, with purified P-450/14DM from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A new Co(II) complex of diniconazole: synthesis, crystal structure and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.apub.kr [cdn.apub.kr]

- 7. Diniconazole (Ref: XE-779) [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

Diniconazole-M: A Technical Guide to its Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole-M is a potent triazole fungicide employed in agriculture to control a broad spectrum of fungal diseases. As the active (R)-enantiomer of diniconazole, it exhibits significantly higher fungicidal activity than its (S)-enantiomer.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its antifungal properties.

Core Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis